molecular formula C8H8F3IN2 B14779612 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14779612
M. Wt: 316.06 g/mol
InChI Key: QLKIDVINGWHLOP-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C8H8F3IN2 and a molecular weight of 316.06 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a dimethylamine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridin-2-amine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry: In chemistry, 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and dimethylamine group can interact with specific enzymes or receptors, modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the iodine atom and the dimethylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8F3IN2

Molecular Weight

316.06 g/mol

IUPAC Name

5-iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H8F3IN2/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,1-2H3

InChI Key

QLKIDVINGWHLOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)I)C(F)(F)F

Origin of Product

United States

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